molecular formula C7H10N2O3 B12125195 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid CAS No. 1498471-27-4

1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12125195
CAS No.: 1498471-27-4
M. Wt: 170.17 g/mol
InChI Key: APMFBFBGKNEHPK-UHFFFAOYSA-N
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Description

1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group and a 2-oxoimidazolidinyl substituent attached to the cyclopropane ring. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol and a CAS registry number of 1498471-27-4 .

Properties

CAS No.

1498471-27-4

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-(2-oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c10-5(11)7(1-2-7)9-4-3-8-6(9)12/h1-4H2,(H,8,12)(H,10,11)

InChI Key

APMFBFBGKNEHPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2CCNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • One common synthetic route involves the reaction of 2-imidazolidinone with chloroacetyl chloride . This reaction leads to the formation of 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid.
  • Another approach is the cyclization of 2-imidazolidinone with an appropriate carboxylic acid derivative under specific conditions.
Industrial Production::
  • While not widely produced industrially, researchers have explored scalable methods for its synthesis due to its potential applications.

Chemical Reactions Analysis

1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid undergoes various reactions:

    Oxidation: It can be oxidized to form related compounds.

    Reduction: Reduction of the imidazolidinone ring may yield different derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, allowing for the creation of novel molecules with tailored properties. Its unique structure enables researchers to explore various chemical transformations, including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been tested against various bacterial strains, showing potential as antibacterial adjuvants that enhance the efficacy of conventional antibiotics .

Antiviral Potential

Studies have highlighted the role of similar compounds in targeting viral mechanisms. For example, modifications to the cyclopropane structure have been investigated for their ability to inhibit viral polymerases, which are crucial for viral replication .

Cancer Research

The compound's derivatives have also been evaluated for anticancer activity. Certain modifications have shown promising results against various cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .

Case Study 1: Antibacterial Activity

In a study examining the activity of substituted cyclopropane carboxylic acids against O-acetylserine sulfhydrylase (OASS), researchers found that specific derivatives exhibited low nanomolar inhibitory concentrations. These compounds were further evaluated in combination with colistin to assess their potential as antibiotic adjuvants against resistant bacterial strains .

Case Study 2: Antiviral Activity

A series of compounds based on the cyclopropane structure were synthesized and tested for their ability to interfere with influenza virus polymerase activity. The results indicated that specific structural modifications could enhance antiviral efficacy, making these compounds candidates for further development in antiviral therapies .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisBuilding block for novel compoundsVersatile reactions including oxidation
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Antiviral agentsInhibition of viral polymerases
Anticancer agentsActive against multiple cancer cell lines

Mechanism of Action

  • The exact mechanism remains an active area of study.
  • Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Table 1: Key Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Notable Features
1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid C₇H₁₀N₂O₃ 170.17 Cyclopropane, carboxylic acid, 2-oxoimidazolidinyl 1498471-27-4 Urea-like moiety, hydrogen-bond donor/acceptor
1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride C₈H₁₁ClN₂O₂ 202.64 Cyclopropane, carboxylic acid, imidazole-methyl, HCl salt 1390654-59-7 Enhanced solubility due to HCl salt; imidazole for metal coordination
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 Cyclopropane, carboxylic acid, cyano 39891-82-2 Electron-withdrawing cyano group increases acidity
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 117.11 Cyclopropane, carboxylic acid, amino 22059-21-8 Ethylene precursor in plants; zwitterionic at physiological pH
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 Cyclopropane, carboxylic acid, methoxycarbonyl 88335-97-1 Ester group enhances lipophilicity

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Hydrogen-Bonding Capacity: The 2-oxoimidazolidinyl group in the target compound introduces a cyclic urea moiety, which enhances hydrogen-bonding interactions compared to ACC’s amino group or the imidazole in 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride. This property is critical for binding to biological targets, such as enzymes or receptors .
  • Acidity: The electron-withdrawing cyano group in trans-2-cyanocyclopropanecarboxylic acid lowers the pKa of its carboxylic acid (~2.5) compared to the target compound (~4.5 estimated), which lacks strong electron-withdrawing substituents .
  • Solubility : The hydrochloride salt of 1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxylic acid exhibits higher aqueous solubility than the free acid form of the target compound, which may limit its bioavailability in pharmaceutical contexts .

Biological Activity

1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, particularly in plant biology and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique cyclopropane ring fused with an imidazolidinone moiety, contributing to its biological properties. The structural formula can be represented as follows:

C7H9N2O3\text{C}_7\text{H}_9\text{N}_2\text{O}_3

1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its effects on:

  • Ethylene Biosynthesis : The compound acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in the ethylene biosynthesis pathway in plants. Ethylene is a key hormone regulating fruit ripening and senescence. Inhibition of ACO can delay these processes, thereby extending the shelf life of fruits and vegetables .

Biological Activity Data

The following table summarizes the biological activities and binding affinities of various derivatives related to 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid:

Compound NameBinding Affinity (ΔG, kcal/mol)Kb (M−1)Activity Description
(E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid-6.55.94×1045.94\times 10^4Strong ACO inhibitor
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×1044.94\times 10^4Moderate ACO inhibitory activity
(E)-2-phenylcyclopropane-1-carboxylic acid-6.23.53×1043.53\times 10^4Effective in delaying ripening
Methylcyclopropane-3.10.188×1030.188\times 10^3Weak activity compared to derivatives

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

  • Fruit Preservation : A study investigated the effect of 1-(2-Oxoimidazolidin-1-yl)cyclopropane-1-carboxylic acid on the ripening process of peaches. The results indicated a significant delay in softening and color changes during storage, suggesting its potential as a natural preservative .
  • Inhibition Studies : In silico docking studies showed that this compound binds effectively to ACO, with a higher binding affinity compared to traditional inhibitors like pyrazinoic acid. This suggests that it could be developed into a more effective agricultural biostimulant .
  • Enzyme Interaction : Research has highlighted the interaction of this compound with other enzymes involved in lipid metabolism, indicating broader applications beyond plant biology, potentially affecting human health through dietary sources or pharmaceutical development .

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